

3-Ethoxybenzamide: Structural Characterization and Synthetic Protocols

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Ethoxybenzamide

CAS No.: 55836-69-6

Cat. No.: B1676414

[Get Quote](#)

Executive Summary

3-Ethoxybenzamide (also known as m-ethoxybenzamide) is a benzamide derivative characterized by an ethoxy substituent at the meta position of the benzene ring.[1] It serves as a critical structural analogue in the study of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike its ortho isomer (Ethenzamide), which is a common analgesic, **3-ethoxybenzamide** is primarily utilized in medicinal chemistry as a probe to map the steric and electronic requirements of the nicotinamide binding pocket in PARP enzymes. This guide provides a rigorous analysis of its molecular weight, structure, synthesis, and handling protocols.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

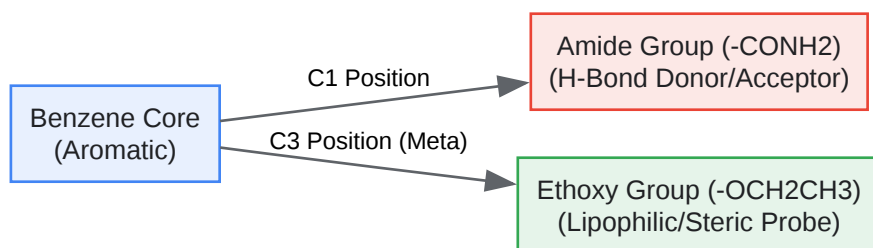
The following data represents the consensus physicochemical constants for high-purity **3-Ethoxybenzamide**.

Parameter	Value	Unit	Notes
IUPAC Name	3-Ethoxybenzamide	-	-
CAS Registry	55836-69-6	-	Distinct from 2-isomer (938-73-8)
Molecular Formula	C ₉ H ₁₁ NO ₂	-	-
Molecular Weight	165.19	g/mol	Average Mass
Monoisotopic Mass	165.07898	Da	Suitable for HRMS calibration
Melting Point	138 – 140	°C	Higher than o-isomer (132-134°C) [1, 2]
Solubility	DMSO, Methanol	-	Limited water solubility
LogP	~1.88	-	Predicted lipophilicity
Appearance	White crystalline solid	-	-

Structural Analysis

3-Ethoxybenzamide consists of a benzene core substituted with a primary amide group (-CONH₂) and an ethoxy group (-OCH₂CH₃).^[1] The meta positioning is crucial for its biological activity profile.^[1]

- **Electronic Effects:** The ethoxy group acts as a weak activator via resonance (+M effect) but exerts an inductive withdrawal (-I effect) on the ring.^[1] In the meta position, the resonance effect is not directly conjugated to the amide carbonyl, modulating the pKa and hydrogen-bond donor capability of the amide nitrogen differently than in para or ortho isomers.
- **Steric Profile:** The ethoxy tail adds lipophilic bulk, which probes the size of the hydrophobic regions within enzyme active sites (specifically the adenosine binding pocket of PARP).^[1]



[Click to download full resolution via product page](#)

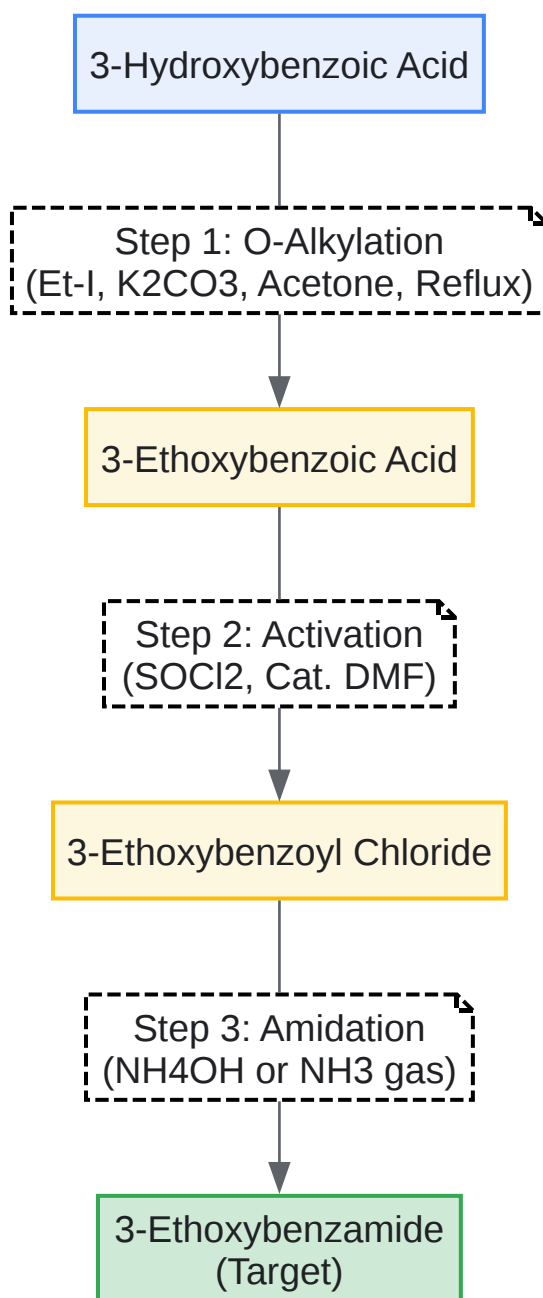
Figure 1: Functional group connectivity of **3-Ethoxybenzamide** highlighting the meta-substitution pattern.

High-Purity Synthesis Protocol

While direct amidation of 3-ethoxybenzoic acid is possible, the following Williamson Ether Synthesis followed by Acyl Chloride Amidation is the preferred route for generating high-purity research-grade material. This pathway avoids the formation of N-alkylated byproducts common when alkylating hydroxybenzamides directly.^[1]

Reaction Scheme

- O-Alkylation: 3-Hydroxybenzoic acid + Ethyl Iodide → 3-Ethoxybenzoic acid.^[1]
- Activation: 3-Ethoxybenzoic acid + Thionyl Chloride → 3-Ethoxybenzoyl chloride.^[1]
- Amidation: 3-Ethoxybenzoyl chloride + Ammonia → **3-Ethoxybenzamide**.^[1]



[Click to download full resolution via product page](#)

Figure 2: Step-wise synthesis pathway for **3-Ethoxybenzamide** minimizing side reactions.

Detailed Methodology

Step 1: Synthesis of 3-Ethoxybenzoic Acid

- Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.

- Add anhydrous Potassium Carbonate (K_2CO_3 , 2.5 eq) and stir for 30 minutes.
- Add Ethyl Iodide (1.5 eq) dropwise.[1]
- Reflux for 12–24 hours.[1] Monitor via TLC.
- Evaporate acetone, dissolve residue in water, and acidify with HCl (pH ~2) to precipitate 3-ethoxybenzoic acid.[1] Recrystallize from ethanol/water.[1]

Step 2 & 3: Conversion to Amide

- Suspend 3-ethoxybenzoic acid in dry dichloromethane (DCM).
- Add Thionyl Chloride ($SOCl_2$, 1.2 eq) and a catalytic drop of DMF.[1] Reflux until gas evolution ceases (formation of acid chloride).[1]
- Cool to 0°C. Slowly add concentrated aqueous ammonia (NH_4OH) or bubble anhydrous NH_3 gas through the solution.
- Stir for 2 hours at room temperature.
- Filter the precipitate or extract with ethyl acetate.[1] Wash with $NaHCO_3$ (sat) and Brine.[1]
- Purification: Recrystallize from ethanol to achieve the target melting point (138–140°C).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Technique	Expected Signals / Data	Interpretation
^1H NMR (DMSO- d_6 , 400 MHz)	δ 7.95 (br s, 1H, NH) δ 7.30-7.50 (m, 3H, Ar-H) δ 7.05-7.15 (m, 1H, Ar-H) δ 7.35 (br s, 1H, NH) δ 4.08 (q, J=7.0 Hz, 2H, -OCH ₂ -) δ 1.35 (t, J=7.0 Hz, 3H, -CH ₃)	Diagnostic: Look for the characteristic quartet at ~4.0 ppm and triplet at ~1.3 ppm confirming the ethoxy group.[2][3][4] Amide protons appear as broad singlets.[1]
FT-IR (KBr)	3360, 3180 cm^{-1} (N-H stretch) 1655 cm^{-1} (C=O Amide I) 1240 cm^{-1} (C-O-C ether stretch)	Strong amide carbonyl peak is the primary confirmation of functional group conversion.[1]
Mass Spectrometry	$m/z = 165.1$ [M] ⁺ or 166.1 [M+H] ⁺	Molecular ion peak confirms formula C ₉ H ₁₁ NO ₂ . [1]

Biological & Pharmaceutical Context

PARP Inhibition Mechanism

3-Ethoxybenzamide functions as a competitive inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[1]

- Mechanism: It mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD⁺).[1]
- Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.[1] The meta-ethoxy group extends into the hydrophobic pocket usually occupied by the adenosine ribose of NAD⁺. [1]
- Research Utility: Unlike 3-aminobenzamide (a standard reference inhibitor), **3-ethoxybenzamide** is often used in Structure-Activity Relationship (SAR) studies to determine the steric tolerance of the "3-position" on the benzamide scaffold.

Safety & Handling (GHS Classification)[1]

- Signal Word:WARNING
- Hazard Statements:

- H302: Harmful if swallowed.[1]
- H319: Causes serious eye irritation.[1]
- Precautionary Measures: Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]
In case of contact, rinse eyes with water for 15 minutes.[1]

References

- Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: **3-Ethoxybenzamide**. Retrieved from (Search CAS 55836-69-6).[1]
- Fisher Scientific. (2024).[1] Safety Data Sheet: **3-Ethoxybenzamide**. Retrieved from .[1]
- PubChem. (n.d.).[1] Compound Summary for CID 108775: **3-Ethoxybenzamide**. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
- BenchChem. (2024).[1] Synthesis of 3-Ethoxybenzoic Acid. Retrieved from .[1]
- Thieme Connect. (2020).[1][5][6][3] Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.[3] (Verifies derivative synthesis from **3-ethoxybenzamide**).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [3-Ethoxybenzamide | C9H11NO2 | CID 108775 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](#)
- 3. [Thieme E-Journals - Synthesis / Full Text \[thieme-connect.com\]](#)
- 4. [Cas 55836-69-6,3-ETHOXYBENZAMIDE | lookchem \[lookchem.com\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- 6. [thieme-connect.com \[thieme-connect.com\]](#)

- To cite this document: BenchChem. [3-Ethoxybenzamide: Structural Characterization and Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676414/docs#3-ethoxybenzamide-structural-characterization-and-synthetic-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)